3,5-Xylyl methylcarbamate

Overview

Description

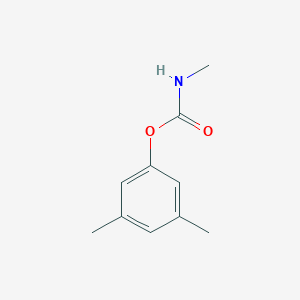

3,5-Xylyl methylcarbamate, also known as 3,5-dimethylphenyl methylcarbamate, is a chemical compound belonging to the carbamate class of insecticides. It is primarily used as an insecticide due to its effectiveness in controlling a wide range of pests. The compound is characterized by its molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-xylyl methylcarbamate typically involves the reaction of 3,5-xylenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

3,5-xylenol+methyl isocyanate→3,5-xylyl methylcarbamate

The reaction is usually conducted in an inert solvent such as cyclohexane, and the temperature is maintained at a moderate level to prevent any side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is often subjected to rigorous quality control measures to ensure its effectiveness as an insecticide .

Chemical Reactions Analysis

Hydrolysis

The carbamate ester group undergoes hydrolysis under acidic or basic conditions, yielding:

-

Rate of hydrolysis : Accelerated in alkaline environments due to nucleophilic attack on the carbonyl carbon.

| Condition | Products | Catalyst/Environment |

|---|---|---|

| Acidic (pH < 7) | 3,5-xylenol, methylamine | H⁺ ions |

| Basic (pH > 7) | 3,5-xylenol, methylamine, CO₂ | OH⁻ ions |

Oxidation

Oxidative degradation occurs via interactions with environmental oxidants (e.g., hydroxyl radicals):

-

Primary products include hydroxylated derivatives and quinone-like structures.

Substitution Reactions

The aromatic ring undergoes electrophilic substitution under specific conditions:

-

Halogenation : Introduces halogens (Cl, Br) at the para position relative to methyl groups.

-

Nitration : Forms nitro derivatives under nitrating agents (e.g., HNO₃/H₂SO₄).

Biochemical Interactions

As a cholinesterase inhibitor, XMC reversibly carbamylates acetylcholinesterase (AChE) at the esteratic site :

-

Reversibility : Hydrolysis of the carbamate-enzyme complex restores AChE activity.

-

Metabolism : Includes oxidative N-demethylation and conjugation in biological systems .

Stability and Reactivity

-

Thermal stability : Stable under normal conditions; decomposes at temperatures exceeding 200°C .

-

Hazardous reactions : None observed under standard processing conditions .

Environmental Fate

Scientific Research Applications

Chemical Properties and Mechanism of Action

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- CAS Number : 2655-14-3

Mechanism of Action : 3,5-Xylyl methylcarbamate acts as an acetylcholinesterase (AChE) inhibitor. By inhibiting AChE, it leads to an accumulation of acetylcholine at nerve synapses, causing continuous stimulation of muscles and potentially resulting in paralysis or other neuromuscular effects .

Agricultural Insecticide

This compound is extensively used as an insecticide in agricultural settings. It is particularly effective against pests such as leafhoppers and planthoppers in rice and tea cultivation . Its effectiveness is attributed to its ability to disrupt the normal functioning of the nervous system in insects.

Biological Studies

The compound has been the subject of numerous biological studies due to its role as a cholinesterase inhibitor. Research has focused on its effects on various biological systems and its potential therapeutic applications. For instance, studies have shown that it can induce significant physiological changes in test organisms, providing insights into neurotoxic effects and mechanisms of action .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for the development and validation of analytical methods. Its chemical properties allow researchers to calibrate instruments and ensure accurate measurements in various assays.

Table 1: Summary of Applications

Case Study 1: Insecticidal Efficacy

A laboratory study assessed the insecticidal efficacy of this compound against various insect species. Results indicated a high mortality rate among treated populations compared to controls, demonstrating its effectiveness as a pest control agent .

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the effects of this compound on non-target organisms. The study revealed that while it effectively targeted specific pests, there were notable risks to beneficial insects and potential implications for environmental health due to its neurotoxic properties .

Mechanism of Action

The primary mechanism of action of 3,5-xylyl methylcarbamate involves the inhibition of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine into choline and acetic acid. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the synaptic cleft, leading to prolonged stimulation of the nervous system in insects. This results in paralysis and eventual death of the pests .

Comparison with Similar Compounds

Similar Compounds

4-Dimethylamino-3,5-xylyl methylcarbamate (Mexacarbate): Another carbamate insecticide with similar properties and uses.

3,5-Xylenyl N-methylcarbamate: A structurally related compound with similar insecticidal activity.

Methylcarbamic acid 3,5-xylyl ester: Another derivative of 3,5-xylenol with comparable properties.

Uniqueness

3,5-Xylyl methylcarbamate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its effectiveness as an insecticide and its role as an acetylcholinesterase inhibitor make it a valuable compound in both agricultural and scientific research .

Biological Activity

3,5-Xylyl methylcarbamate, also known as 3,5-dimethylphenyl methylcarbamate, is a member of the carbamate class of compounds primarily used as an insecticide. Its unique structure, characterized by a specific substitution pattern on the aromatic ring, imparts distinct chemical and biological properties that make it effective in pest control. This article delves into the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and relevant research findings.

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- CAS Number : 2655-14-3

This compound functions primarily as an acetylcholinesterase (AChE) inhibitor . The inhibition of AChE leads to an accumulation of acetylcholine in synaptic clefts, resulting in prolonged stimulation of muscles and potential neurotoxicity. The following outlines its mode of action:

- Cholinesterase Inhibition : The compound forms unstable complexes with AChE through carbamoylation.

- Accumulation of Acetylcholine : This accumulation results in continuous stimulation of muscles, leading to symptoms ranging from muscle twitching to paralysis.

- Biochemical Pathways :

Biochemical Analysis

The biochemical properties of this compound include:

- Oxidative Reactions : Can undergo oxidation to form various derivatives.

- Hydrolysis : The carbamate group can be hydrolyzed to yield 3,5-xylenol and methylamine.

- Substitution Reactions : Electrophilic substitution can occur on the aromatic ring under specific conditions.

Table 1: Summary of Reactions Involved

| Reaction Type | Products Formed | Conditions Required |

|---|---|---|

| Oxidation | Various oxidized derivatives | Common oxidizing agents |

| Hydrolysis | 3,5-xylenol and methylamine | Acidic or basic conditions |

| Substitution | Substituted derivatives | Electrophilic reagents |

Toxicological Studies

Research has indicated that exposure to carbamate pesticides like this compound can lead to significant health effects. A notable study conducted by the National Toxicology Program assessed the carcinogenic potential of mexacarbate (a related compound) in Osborne-Mendel rats and B6C3F1 mice. Key findings include:

- No significant increase in tumor incidence was observed in rats.

- In male mice, there were indications of a correlation between dietary concentrations and incidences of hepatocellular carcinomas and fibrosarcomas; however, these were not statistically supported .

Case Studies

- Case Study on Acute Toxicity : Reports indicate acute toxicity symptoms resulting from high exposure levels to carbamates, including respiratory distress and neurological symptoms due to AChE inhibition.

- Long-term Exposure Effects : Chronic exposure studies suggest potential neurotoxic effects over time but require further investigation to establish clear causal relationships .

Environmental Impact

The effectiveness of this compound as an insecticide is influenced by environmental factors such as soil pH and moisture levels. Its degradation products can also have ecological implications, necessitating careful management in agricultural settings.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for detecting trace levels of 3,5-xylyl methylcarbamate (XMC) in environmental samples?

- Methodology : Electrochemical sensors modified with graphene and gold nanoparticles offer high sensitivity. A molecularly imprinted polymer (MIP) synthesized using XMC as a template, methacrylic acid (MAA) as a functional monomer, and ethylene glycol maleic rosinate acrylate (EGMRA) as a cross-linker demonstrated a linear detection range of 1.0×10⁻⁷–2.0×10⁻⁵ mol·L⁻¹ and a detection limit of 1.5×10⁻⁸ mol·L⁻¹. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are critical for performance validation .

Q. How does XMC differ structurally and functionally from other carbamate insecticides (e.g., methiocarb, propoxur)?

- Analysis : XMC (3,5-dimethylphenyl methylcarbamate) lacks sulfur-containing substituents present in methiocarb (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate), which influences its environmental persistence and toxicity. Unlike propoxur (2-isopropoxyphenyl methylcarbamate), XMC’s 3,5-dimethylphenyl group enhances hydrophobicity, affecting its binding to acetylcholinesterase and environmental mobility .

Q. What are the primary environmental fate pathways of XMC in aquatic ecosystems?

- Experimental Design : Model ecosystem studies using radioisotope-labeled XMC revealed rapid adsorption to sediments and bioconcentration in algae and invertebrates. Hydrolysis dominates degradation under alkaline conditions (pH >8), producing 3,5-dimethylphenol as a major metabolite. Gas chromatography-mass spectrometry (GC-MS) is recommended for tracking degradation products .

Advanced Research Questions

Q. How can molecular imprinting techniques be optimized to improve selectivity of XMC sensors in complex matrices (e.g., soil, vegetable extracts)?

- Methodological Considerations : Cross-linker choice (e.g., EGMRA vs. ethylene glycol dimethacrylate) impacts template rebinding efficiency. Pre-treatment of samples with solid-phase extraction (SPE) using C18 cartridges reduces matrix interference. Validation with spiked vegetable samples (e.g., cabbage, spinach) showed recovery rates >90% when coupled with DPV .

Q. What factors explain discrepancies in reported half-lives of XMC in freshwater vs. marine systems?

- Data Contradiction Analysis : Marine systems show prolonged half-lives (>14 days) due to salinity-driven inhibition of hydrolytic enzymes. In freshwater, microbial degradation by Pseudomonas spp. accelerates breakdown (half-life ~5 days). Studies must control for dissolved organic carbon (DOC) and ionic strength to reconcile data .

Q. What are the mechanistic implications of XMC’s oxidative vs. hydrolytic degradation in toxicity studies?

- Advanced Analysis : Hydrolysis reduces toxicity (LC50 in Daphnia magna increases from 0.12 mg·L⁻¹ to 1.5 mg·L⁻¹ for 3,5-dimethylphenol), while UV-induced oxidation generates nitroso derivatives with higher neurotoxic potential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for identifying transient intermediates .

Q. How does the presence of co-occurring pesticides (e.g., carbaryl) influence XMC’s electrochemical detection limits?

- Interference Study : Carbaryl’s oxidation peak overlaps with XMC at unmodified electrodes. Graphene-AuNP-modified sensors resolve this via distinct redox potentials (−0.35 V for XMC vs. −0.28 V for carbaryl at pH 7.0). Cross-reactivity tests require optimizing buffer composition (e.g., phosphate vs. acetate) .

Q. Methodological Resources

- Electrochemical Sensor Protocols : Refer to Hu et al. (2015) for step-by-step MIP synthesis and electrode modification .

- Environmental Sampling : Kanazawa et al. (1975) provide protocols for aquatic model ecosystems using ¹⁴C-labeled XMC .

- Analytical Validation : Use NIST-certified reference standards (e.g., XMC Solution, 100 µg/mL in acetonitrile) for calibration .

Properties

IUPAC Name |

(3,5-dimethylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-4-8(2)6-9(5-7)13-10(12)11-3/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQODEWAPZVVBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058042 | |

| Record name | XMC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB], Solid | |

| Record name | 3,5-Xylyl methylcarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6076 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,5-Dimethylphenyl methylcarbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water; soluble in most organic solvents including benzene, cyclohexanone, 3,5,5-trimethylcyclohex-2-enone., In water at 20 °C, 0.47 g/l. In acetone 5.74, benzene 2.04, ethanol 3.52, ethyl acetate 2.77 (all in g/l at 20 °C)., 0.47 mg/mL at 20 °C | |

| Record name | 3,5-XYLYL METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-Dimethylphenyl methylcarbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.54 | |

| Record name | 3,5-XYLYL METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00036 [mmHg] | |

| Record name | 3,5-Xylyl methylcarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6076 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Carbamates are reversible inhibitors of cholinesterase. The reversal means that the use of blood cholinesterase activity measurements for diagnostic purposes in animals suspected to be suffering from carbamate poisoning can produce normal or near normal assay results which are likely to be misleading. /Carbamate insecticides/, Acute toxicosis is due to inhibition of acetylcholinesterase, just as with the organophosphates. The carbamate insecticides occupy both the anionic and esteratic sites of acetylcholinesterase, the esteratic site being carbamylated rather than phosphorylated with the organophosphates. Acetylcholinesterase is able to hydrolyze carbamate insecticides, although the rate of hydrolysis is not as fast for the natural substrate acetylcholine. Thus carbamate insecticides are reversible inhibitors of acetylcholinestrase. Toxicosis develops when the amount of pesticide in the body is so large that the rate of carbamylation of acetylcholinesterase exceeds the rate of hydrolysis of pesticide by the enzyme. Acetylcholine then accumulares in neuroeffector and synaptic regions, resulting in clinical signs similar to those of organophosphates. /Carbamate insecticides/, Insecticide with predominantly contact action. Cholinesterase inhibitor. | |

| Record name | 3,5-XYLYL METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystalline solid /Technical grade, 97% pure/ | |

CAS No. |

2655-14-3 | |

| Record name | 3,5-Xylyl methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2655-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Xylyl methylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002655143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maqbarl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | XMC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 3,5-dimethyl-, 1-(N-methylcarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-XYLYL METHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0Z6GJ0V0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-XYLYL METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-Dimethylphenyl methylcarbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99 °C | |

| Record name | 3,5-XYLYL METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6748 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,5-Dimethylphenyl methylcarbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.